

Validating N,N-Dimethylbenzenecarbothioamide: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *N,N-Dimethylbenzenecarbothioamide*

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For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the spectroscopic data for **N,N-Dimethylbenzenecarbothioamide** and its common oxygen analog, N,N-Dimethylbenzamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural validation.

While experimental spectroscopic data for **N,N-Dimethylbenzenecarbothioamide** is not readily available in public databases, we can predict its spectral characteristics based on its structure and compare them with the well-documented data of N,N-Dimethylbenzamide. This comparison will highlight the expected differences arising from the substitution of the carbonyl oxygen with sulfur.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally determined spectroscopic data for **N,N-Dimethylbenzenecarbothioamide** and N,N-Dimethylbenzamide.

Table 1: ¹H NMR Data (Predicted for Thioamide, Experimental for Amide)

Compound	Aromatic Protons (ppm)	N-Methyl Protons (ppm)
N,N-Dimethylbenzenecarbothioamide	~7.2-7.5 (multiplet)	~3.1 and 3.5 (two singlets due to restricted rotation)
N,N-Dimethylbenzamide	7.3-7.4 (multiplet, 5H)[1]	2.97 (singlet, 3H), 3.08 (singlet, 3H)[1]

Table 2: ¹³C NMR Data (Predicted for Thioamide, Experimental for Amide)

Compound	C=S or C=O Carbon (ppm)	Aromatic Carbons (ppm)	N-Methyl Carbons (ppm)
N,N-Dimethylbenzenecarbothioamide	~200-210	~125-145	~40-50
N,N-Dimethylbenzamide	171.6[1]	127.1, 128.4, 129.5, 136.5[1]	35.3, 39.6[1]

Table 3: Mass Spectrometry Data (Predicted for Thioamide, Experimental for Amide)

Compound	Molecular Formula	Molecular Weight	Expected m/z of Molecular Ion [M] ⁺
N,N-Dimethylbenzenecarbothioamide	C ₉ H ₁₁ NS	165.26	165
N,N-Dimethylbenzamide	C ₉ H ₁₁ NO	149.19	149

Key Spectroscopic Differences and Interpretation

The primary differences in the NMR and MS spectra of **N,N-Dimethylbenzenecarbothioamide** and **N,N-Dimethylbenzamide** arise from the different electronic properties of sulfur and oxygen.

- ^{13}C NMR: The most significant difference is the chemical shift of the thiocarbonyl carbon ($\text{C}=\text{S}$) in **N,N-Dimethylbenzenecarbothioamide**, which is expected to be significantly downfield (around 200-210 ppm) compared to the carbonyl carbon ($\text{C}=\text{O}$) of N,N-Dimethylbenzamide (around 171.6 ppm)[1]. This is due to the lower electronegativity and greater polarizability of sulfur.
- ^1H NMR: The protons on the N-methyl groups of both compounds are expected to appear as two distinct singlets at room temperature. This is due to the high rotational barrier around the C-N amide/thioamide bond, making the two methyl groups chemically non-equivalent. The chemical shifts of the aromatic and N-methyl protons in the thioamide are expected to be slightly different from the amide due to the influence of the thiocarbonyl group.
- Mass Spectrometry: The molecular ion peak in the mass spectrum will be a key differentiator. **N,N-Dimethylbenzenecarbothioamide** will show a molecular ion peak at m/z 165, corresponding to its molecular weight, while N,N-Dimethylbenzamide has a molecular ion at m/z 149.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak.

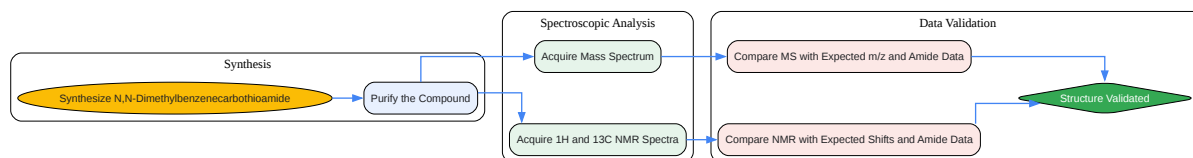
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small organic molecules.

- **Sample Introduction:** Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS) into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of **N,N-Dimethylbenzenecarbothioamide** using spectroscopic methods.



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Caption: Workflow for the synthesis and spectroscopic validation of **N,N-Dimethylbenzenecarbothioamide**.

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References

- 1. rsc.org [rsc.org]
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